(E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,5-dimethoxybenzamide
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Overview
Description
(E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,5-dimethoxybenzamide is a synthetic organic compound characterized by its complex structure, which includes an ethoxybenzylidene group, a hydrazinyl linkage, and a dimethoxybenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,5-dimethoxybenzamide typically involves a multi-step process:
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Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 2-ethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
C9H10O2+N2H4⋅H2O→C9H11N2O2+H2O
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Acylation Reaction: : The hydrazone intermediate is then reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product. This step is typically performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
C9H11N2O2+C9H9Cl2O3→C18H21N3O4+HCl
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce solvent and reagent waste.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
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Reduction: : Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone linkage to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,5-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Its hydrazone linkage and benzamide moiety are known to interact with various biological targets, making it a candidate for drug discovery and development. It has shown promise in preliminary studies as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. Its ability to modulate biological pathways and interact with specific molecular targets makes it a candidate for the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone linkage can form reversible covalent bonds with active site residues, modulating enzyme activity. The benzamide moiety can interact with receptor sites, influencing signal transduction pathways. These interactions can lead to the modulation of cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide
- N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,5-dimethoxybenzoic acid
- N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,5-dimethoxybenzylamine
Uniqueness
(E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,5-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the ethoxybenzylidene and dimethoxybenzamide moieties allows for a wide range of chemical modifications and biological interactions, making it a versatile compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-4-28-18-8-6-5-7-14(18)12-22-23-19(24)13-21-20(25)15-9-16(26-2)11-17(10-15)27-3/h5-12H,4,13H2,1-3H3,(H,21,25)(H,23,24)/b22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXYOPJLRCNODI-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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